ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, a benzyl group, and a piperazine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide in the presence of a palladium catalyst.
Formation of the piperazine moiety: The piperazine ring is typically introduced through a coupling reaction with an appropriate piperazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a palladium catalyst for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential use in treating various diseases, such as cancer, inflammation, and neurological disorders.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Indole Derivatives: Indole derivatives have a similar aromatic ring system and are known for their diverse biological activities.
Imidazole Derivatives: Imidazole derivatives also share some structural similarities and are used in various therapeutic applications.
Uniqueness
Ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and the pyrazolo[4,3-c]pyridine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(5-benzyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-2-30-21(29)26-10-8-25(9-11-26)20(28)17-14-24(12-15-6-4-3-5-7-15)13-16-18(17)22-23-19(16)27/h3-7,13-14H,2,8-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMHUDMIXGJJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.